molecular formula C20H22BrNO3 B2749033 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034258-28-9

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2749033
CAS No.: 2034258-28-9
M. Wt: 404.304
InChI Key: AQGJVYFYGAMVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is an organic compound that features a bromine atom, a benzamide group, and a tetrahydropyran ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide, leading to debromination or reduction to amines.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is unique due to its combination of a bromine atom, a benzamide group, and a tetrahydropyran ring. This structure provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGJVYFYGAMVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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